molecular formula C13H14Cl2O4 B1609339 Diethyl 2-(3,4-dichlorophenyl)malonate CAS No. 28751-26-0

Diethyl 2-(3,4-dichlorophenyl)malonate

Cat. No. B1609339
CAS RN: 28751-26-0
M. Wt: 305.15 g/mol
InChI Key: GZSMDWSQPZMQDV-UHFFFAOYSA-N
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Description

Diethyl 2-(3,4-dichlorophenyl)malonate, also known as DECPM, is an organic compound with a molecular formula of C13H14Cl2O4. It is a white crystalline solid that is soluble in water and organic solvents. DECPM has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemical research.

Scientific Research Applications

Cyclocondensation Reactions

Diethyl malonates, including diethyl 2-(3,4-dichlorophenyl)malonate, are utilized as reagents in cyclocondensation reactions with 1,3-dinucleophiles to generate six-membered heterocycles. These compounds are integral in creating complex chemical structures through cyclocondensation, showcasing their versatility in synthetic organic chemistry (Stadlbauer et al., 2001).

Anticancer Drug Intermediates

The nitrogen-containing water-soluble carboxylic acid, Diethyl 2-(2-chloronicotinoyl)malonate, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights the critical role of diethyl malonate derivatives in the pharmaceutical industry, particularly in the development of novel cancer treatments (Xiong et al., 2018).

Aromatic Arylation

Reactions of diethyl malonate with diaryliodonium salts have been studied for the synthesis of mono- and di-aryl derivatives, demonstrating the utility of diethyl malonates in aromatic arylations to produce compounds with potential applications in materials science and pharmacology (Beringer & Forgione, 1963).

Corrosion Inhibition

α-Aminophosphonates derived from diethyl malonates have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This research indicates the potential of diethyl malonate derivatives as effective corrosion inhibitors in industrial applications (Gupta et al., 2017).

Hydrolysis Studies

The study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate provides insights into the chemical behavior of diethyl malonate derivatives under different conditions, contributing to the understanding of their reactivity and stability in synthetic processes (Taydakov & Kiskin, 2020).

properties

IUPAC Name

diethyl 2-(3,4-dichlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-6-9(14)10(15)7-8/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSMDWSQPZMQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425126
Record name Diethyl (3,4-Dichlorophenyl)Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(3,4-dichlorophenyl)malonate

CAS RN

28751-26-0
Record name Diethyl (3,4-Dichlorophenyl)Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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